formaldehyde;N-methylmethanamine;phenol
Description
Properties
CAS No. |
34378-36-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
formaldehyde;N-methylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C2H7N.CH2O/c7-6-4-2-1-3-5-6;1-3-2;1-2/h1-5,7H;3H,1-2H3;1H2 |
InChI Key |
DPXUFKNYJBNEFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C=O.C1=CC=C(C=C1)O |
Related CAS |
34378-36-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with N-methylmethanamine and phenol, involves the polycondensation reaction of formaldehyde with phenol and N-methylmethanamine. The reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the polymer formed is typically linear with small branching, while under basic conditions, a more cross-linked network structure is obtained .
Industrial Production Methods
In industrial settings, the production of this polymer typically involves the use of formalin (a 37% aqueous solution of formaldehyde) and phenol. The reaction is carried out in a batch reactor, where the reactants are mixed and heated to initiate the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with N-methylmethanamine and phenol, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break down the polymer into smaller fragments.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various carboxylic acids, while reduction can yield smaller phenolic compounds .
Scientific Research Applications
Formaldehyde, polymer with N-methylmethanamine and phenol, has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of biological specimens for microscopy due to its preservative properties.
Medicine: Utilized in the production of medical devices and as a component in certain pharmaceuticals.
Industry: Widely used in the manufacture of adhesives, coatings, and molded products.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with N-methylmethanamine and phenol, involves the formation of a cross-linked network structure through polycondensation reactions. The polymerization process is influenced by the reactivity of the ortho and para positions on the phenol ring, as well as the presence of N-methylmethanamine, which introduces additional cross-linking sites .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chemical Reactivity and Role in Resins
| Property | Formaldehyde | N-Methylmethanamine | Phenol |
|---|---|---|---|
| Primary Role | Cross-linker | Co-monomer/Modifier | Aromatic backbone |
| Reactivity | High (electrophilic) | Moderate (nucleophilic) | High (electrophilic substitution) |
| Key Reactions | Condensation with phenols/amines | Polymerization with acrylamides/formaldehyde | Condensation with formaldehyde |
- Formaldehyde: Reacts with phenol via hydroxymethylation, forming methylene bridges during PF resin curing. Excess formaldehyde leads to free residual monomers, necessitating post-synthesis treatments (e.g., amine additives) to mitigate toxicity .
- N-Methylmethanamine : Participates in copolymerization, as seen in polyacrylamide-formaldehyde-dimethylamine systems. Its amine groups may neutralize acidic byproducts or stabilize formaldehyde .
- Phenol: Provides reactive sites (ortho/para) for formaldehyde bonding. Substitution with bio-oil (30–45% replacement) reduces reactivity due to fewer available sites, increasing free formaldehyde and altering curing kinetics .
Substitution Effects in Resins
Bio-Oil as a Phenol Substitute
- Performance: Up to 30% phenol substitution with lignin-derived bio-oil maintains resin efficacy. Higher substitution (45%) reduces anti-swelling efficiency (ASE) by 15–20% due to bio-oil’s larger molecular size and steric hindrance .
- Free Formaldehyde : Bio-oil substitution increases free formaldehyde by 30–50% (at 45% replacement), requiring additives like amines to comply with emission standards .
- Curing Behavior : Substituted resins exhibit higher curing temperatures (ΔT +10–15°C) and lower reaction enthalpy (ΔH −20–30%), impacting industrial energy costs .
Formaldehyde Reduction Strategies
Industrial and Environmental Implications
- Formaldehyde: Subject to global regulations (e.g., EU REACH). Emission control technologies (e.g., urea scavengers) add 10–15% to production costs .
- Phenol Substitutes: Lignin-based resins reduce carbon footprint by 25–30% but face challenges in consistency and scalability .
Research Findings and Data Tables
Table 1: Resin Performance with Bio-Oil Substitution
| Phenol Replacement (%) | Free Formaldehyde (%) | Curing Temp (°C) | ASE (%) |
|---|---|---|---|
| 0 (Pure PF) | 0.10 | 120 | 85 |
| 30 | 0.15 | 130 | 80 |
| 45 | 0.25 | 140 | 65 |
Table 2: Formaldehyde Emission Reduction Strategies
| Strategy | Free Formaldehyde Reduction (%) | Energy Cost Impact |
|---|---|---|
| Low F/P Molar Ratio | 40 | +20% (longer cure) |
| Amine Additives | 50–60 | +5–10% |
Based on industrial trials and lab-scale studies .
Q & A
Q. Why do substituted PF resins exhibit variable anti-swelling efficiency (ASE) across studies?
- ASE depends on curing temperature (120°C vs. 140°C) and resin penetration depth. At 140°C, 85/15 lF resins achieve ASE ≈60% due to enhanced crosslinking, while higher bio-oil content (55/45 lF) limits diffusion, reducing ASE to 40% . Conflicting reports may stem from differing wood species (e.g., pine vs. beech) and resin solid content (10% vs. 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
